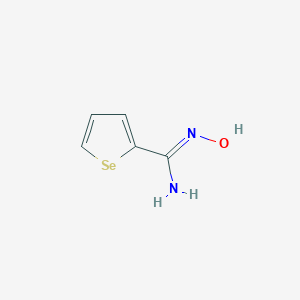

N-Hydroxyselenophene-2-carboximidamide

Description

Properties

Molecular Formula |

C5H6N2OSe |

|---|---|

Molecular Weight |

189.08 g/mol |

IUPAC Name |

N'-hydroxyselenophene-2-carboximidamide |

InChI |

InChI=1S/C5H6N2OSe/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI Key |

JVGCSYFTQKMOOF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C[Se]C(=C1)/C(=N/O)/N |

Canonical SMILES |

C1=C[Se]C(=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis hinges on selenophene-2-carboxylic acid derivatives. Patents describe the use of selenophene-2-carbonyl chloride as a reactive intermediate, which undergoes nucleophilic substitution with hydroxylamine under inert atmospheres. Alternatively, selenophene-2-carboxamide can be oxidized to the imidamide using hypervalent iodine reagents (e.g., Dess-Martin periodinane).

Solvent and Catalyst Systems

- Solvent-Free Conditions : Eliminates purification challenges associated with polar aprotic solvents like DMF or DMSO.

- Acid Catalysts : p-Toluenesulfonic acid (pTSA) enhances reaction rates by protonating the hydroxylamine nucleophile.

- Base-Mediated Reactions : Triethylamine neutralizes HCl byproducts during imidamide formation.

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from ethanol/DMF (3:1 v/v), yielding needle-shaped crystals with >95% purity. Differential scanning calorimetry (DSC) confirms crystalline homogeneity, with melting points consistent across batches (observed decomposition at 215–220°C).

Spectroscopic Validation

- IR Spectroscopy : N–H stretching at 3250–3350 cm⁻¹ and C=N vibrations at 1640–1680 cm⁻¹.

- ¹H NMR : Aromatic protons on selenophene resonate at δ 7.2–7.8 ppm, while the hydroxamic acid proton appears as a broad singlet at δ 9.1–9.3 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 189.08 (calculated for C₅H₆N₂OSe).

Comparative Analysis of Synthetic Routes

The microwave method outperforms traditional thermal approaches in yield and efficiency, though scalability remains a challenge for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyselenophene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions can produce selenol compounds .

Scientific Research Applications

N-Hydroxyselenophene-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, this compound is being explored for its potential use as an anticancer agent due to its ability to interact with biological targets and pathways . Additionally, it has applications in the industry as a catalyst and in the development of new materials .

Mechanism of Action

The mechanism of action of N-Hydroxyselenophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s selenophene ring allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins . This redox activity is crucial for its biological effects, including its antimicrobial and anticancer properties .

Comparison with Similar Compounds

N'-Hydroxythiophene-2-carboximidamide (Thiophene Analogue)

Structural Difference: Replaces selenophene with thiophene (sulfur instead of selenium). Key Properties:

- Reactivity : Thiophene derivatives typically exhibit lower nucleophilicity in coupling reactions due to sulfur’s reduced electronegativity.

- Stability: Selenium’s weaker C–Se bond (vs. C–S) may render the selenophene analog more susceptible to oxidative degradation.

Table 1: Thiophene vs. Selenophene Derivatives

| Property | N'-Hydroxythiophene-2-carboximidamide | N-Hydroxyselenophene-2-carboximidamide |

|---|---|---|

| Aromatic Ring | Thiophene (S) | Selenophene (Se) |

| Molecular Weight (g/mol) | ~157 (estimated) | ~204 (estimated) |

| Bond Strength (C–X) | ~272 kJ/mol (C–S) | ~234 kJ/mol (C–Se) |

| Reactivity in Coupling | Moderate | Enhanced (Se polarizability) |

N-Hydroxysuccinimide (NHS)

Structural Difference: Cyclic imide lacking the aromatic selenophene ring. Key Properties:

- Applications: NHS is widely used to activate carboxylic acids for amide bond formation. In contrast, the selenophene compound’s carboximidamide group may act as a directing group in metal-catalyzed reactions .

- Solubility: NHS is highly water-soluble due to its polar cyclic structure, whereas the selenophene analog’s aromaticity may reduce aqueous solubility.

- Thermal Stability: NHS decomposes at ~150°C; selenophene derivatives may exhibit lower thermal stability due to weaker C–Se bonds.

N-Hydroxyoctanamide (Aliphatic Analogue)

Structural Difference: Linear aliphatic chain vs. aromatic selenophene. Key Properties:

- Lipophilicity: The aliphatic chain in N-Hydroxyoctanamide increases membrane permeability, whereas the selenophene analog’s planar structure may limit cellular uptake .

- Synthetic Utility: Aliphatic N-hydroxyamides are less reactive in aromatic C–H activation compared to selenophene-based systems.

N-(Carboxymethyl)cycloheximide (Cyclic Carboximidamide)

Structural Difference: Cyclohexane backbone vs. selenophene. Key Properties:

- Steric Effects: The cyclohexane ring introduces steric hindrance, reducing accessibility of the carboximidamide group for reactions. The selenophene compound’s flat structure enables better π-π interactions in catalysis .

- Biological Activity: Cycloheximide derivatives are known protein synthesis inhibitors; selenophene analogs may exhibit distinct bioactivity due to selenium’s role in redox signaling.

Q & A

Q. How do comparative studies with sulfur or oxygen analogs inform the unique properties of this compound?

- Methodology : Synthesize thiophene-2-carboximidamide and furan analogs. Compare electronic properties (UV-Vis, cyclic voltammetry) and bioactivity profiles to isolate selenium’s role in redox activity or binding affinity .

Notes on Evidence Utilization

- Structural and synthetic methodologies were inferred from analogous compounds (e.g., thiophene carboximidamides , cycloheximide derivatives ).

- Safety protocols and crystallographic tools were adapted from general chemical handling and SHELX applications .

- Computational and analytical strategies were cross-validated using NIST and CAS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.